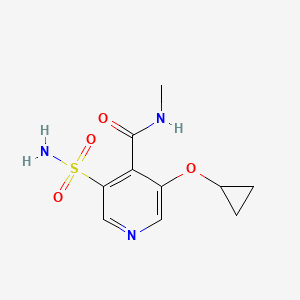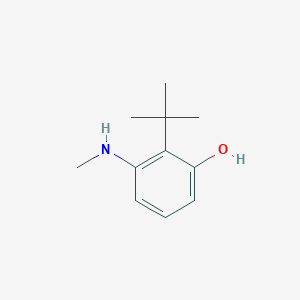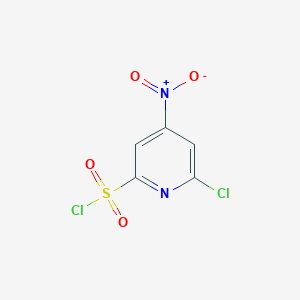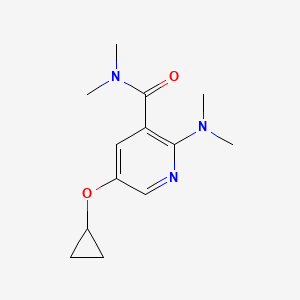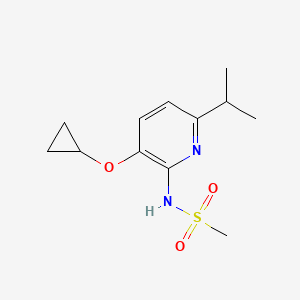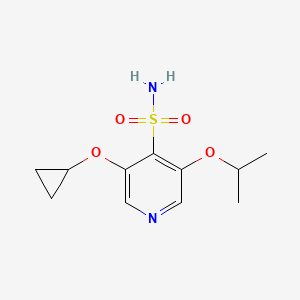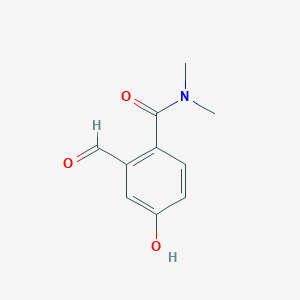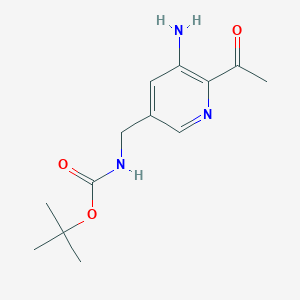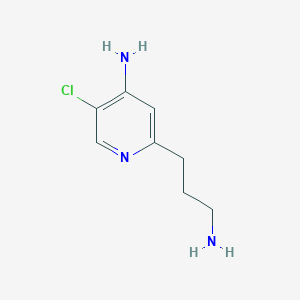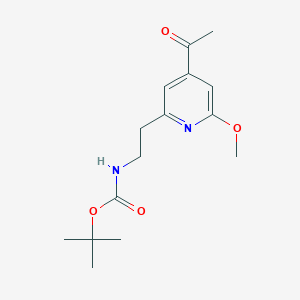
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxypyridinyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-acetyl-6-methoxypyridin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study various biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the acetyl and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate: Characterized by the presence of a tert-butyl group and a methoxypyridinyl moiety.
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylamine: Lacks the carbamate group but retains the acetyl and methoxypyridinyl moieties.
Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylester: Contains an ester group instead of a carbamate group.
Uniqueness
This compound is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with other molecules. The combination of the tert-butyl, acetyl, and methoxypyridinyl groups provides a distinct chemical profile that can be exploited in various applications.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-acetyl-6-methoxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)11-8-12(17-13(9-11)20-5)6-7-16-14(19)21-15(2,3)4/h8-9H,6-7H2,1-5H3,(H,16,19) |
Clé InChI |
MIAYMMFQSCAZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)OC)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



